molecular formula C16H20N4O B3013548 N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-phenylacetamide CAS No. 1448035-76-4

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-phenylacetamide

Cat. No.: B3013548
CAS No.: 1448035-76-4
M. Wt: 284.363
InChI Key: YSXMXNXMXOOTMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-phenylacetamide is a useful research compound. Its molecular formula is C16H20N4O and its molecular weight is 284.363. The purity is usually 95%.
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Scientific Research Applications

Overview

The compound N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-phenylacetamide does not directly appear in the recent literature from the search conducted. However, the study of similar compounds, including those with dimethylamino groups and related structures, offers insight into potential scientific research applications. These can range from pharmacological effects, toxicity studies, to their role in biological systems.

Pharmacology and Toxicology

Studies have delved into the pharmacological and toxicological properties of compounds structurally related to this compound. For example, research on serotonergic hallucinogens, such as N-benzylphenethylamines, highlights the importance of understanding the structure-activity relationships, behavioral pharmacology, metabolism, and toxicity of these compounds. These studies provide a basis for evaluating potential medical applications or safety concerns associated with similar chemical entities (Halberstadt, 2017).

Metabolism and Genetic Differences

Research into the metabolism of paracetamol, a widely used analgesic and antipyretic drug, reveals significant insights into how chemical compounds are processed in the body. This includes the identification of genetic differences that affect drug metabolism and susceptibility to toxicity. Such studies underscore the importance of pharmacogenetics in understanding individual responses to chemical compounds, including those similar to this compound (Li-zi Zhao & G. Pickering, 2011).

Environmental and Biological Effects

Investigations into the environmental and biological effects of chemicals, including their toxicity and potential for causing harm, are critical. For instance, studies on the hepatotoxicity of paracetamol and related fatalities highlight the need for caution in drug use and the importance of ongoing research into the safety profiles of chemical compounds (R. Tittarelli et al., 2017).

Therapeutic Mechanisms and Potential Uses

Exploring the therapeutic mechanisms and potential uses of chemical compounds forms a significant part of scientific research. The investigation into ketamine and its metabolites, for example, sheds light on the complex interplay between chemical structure, pharmacological targets, and therapeutic effects. Such research can inform the development of new treatments based on the understanding of how specific chemical features influence biological activity (P. Zanos et al., 2018).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Compounds with similar structures have been studied for their potential uses in medicine, materials science, and other fields .

Properties

IUPAC Name

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-11-15(12(2)18-16(17-11)20(3)4)19-14(21)10-13-8-6-5-7-9-13/h5-9H,10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXMXNXMXOOTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.